molecular formula C25H48N2O4 B14597040 2,5-Diisobutylamino embelin CAS No. 60198-38-1

2,5-Diisobutylamino embelin

Cat. No.: B14597040
CAS No.: 60198-38-1
M. Wt: 440.7 g/mol
InChI Key: FOLJMXLQVWGPHJ-UHFFFAOYSA-N
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Description

2,5-Diisobutylamino embelin is a synthetic derivative of embelin, a naturally occurring benzoquinone compound. Embelin is primarily extracted from the fruits of the Embelia ribes plant, which has been used in traditional medicine for centuries. The modification of embelin to this compound aims to enhance its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diisobutylamino embelin typically involves the introduction of diisobutylamino groups to the embelin molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and amination reactions. The reaction conditions often require the use of catalysts, such as zinc chloride, and solvents like ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Diisobutylamino embelin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as ethanol and methanol are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different pharmacological properties and applications .

Scientific Research Applications

2,5-Diisobutylamino embelin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Diisobutylamino embelin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the X-linked inhibitor of apoptosis protein (XIAP), leading to the induction of apoptosis in cancer cells. Additionally, it can modulate signaling pathways such as NF-κB, p53, and PI3K/AKT, which are crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Diisobutylamino embelin include:

Uniqueness

This compound is unique due to the presence of diisobutylamino groups, which enhance its solubility and bioavailability. This modification also improves its ability to interact with molecular targets, making it a more potent compound compared to its analogs .

Properties

CAS No.

60198-38-1

Molecular Formula

C25H48N2O4

Molecular Weight

440.7 g/mol

IUPAC Name

2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione;2-methylpropan-1-amine

InChI

InChI=1S/C17H26O4.2C4H11N/c1-2-3-4-5-6-7-8-9-10-11-13-16(20)14(18)12-15(19)17(13)21;2*1-4(2)3-5/h12,18,21H,2-11H2,1H3;2*4H,3,5H2,1-2H3

InChI Key

FOLJMXLQVWGPHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O.CC(C)CN.CC(C)CN

Origin of Product

United States

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